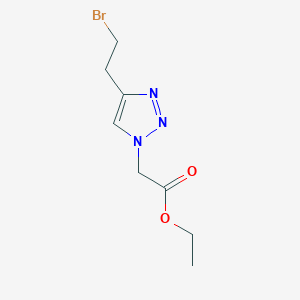
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of 1,2,3-Triazole Ring:
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under specific conditions, leading to different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.
Esterification: Sulfuric acid or hydrochloric acid is used as a catalyst for esterification.
Substitution: Sodium azide or thiourea can be used as nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology for the development of probes and tools to study biological processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: A related compound with similar ester and bromoethyl functionalities but lacking the triazole ring.
2-Bromoethyl acetate: Another similar compound with a bromoethyl group and acetate ester but without the triazole moiety.
tert-Butyl bromoacetate: A compound with a tert-butyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 2-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C8H12BrN3O2 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C8H12BrN3O2/c1-2-14-8(13)6-12-5-7(3-4-9)10-11-12/h5H,2-4,6H2,1H3 |
Clé InChI |
ORVGTYVMMNDAGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=C(N=N1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


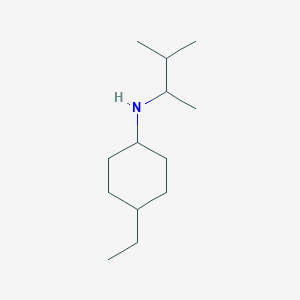
![2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15093635.png)
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
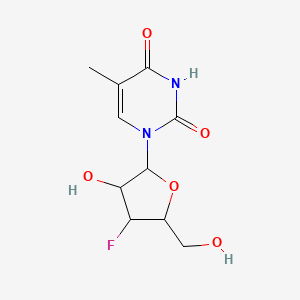
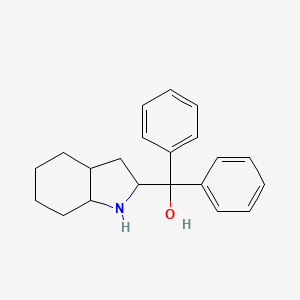
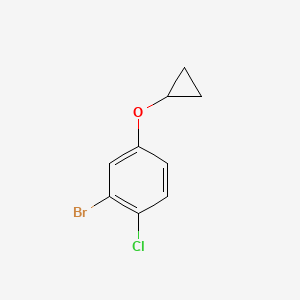
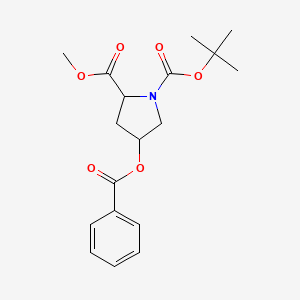

![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
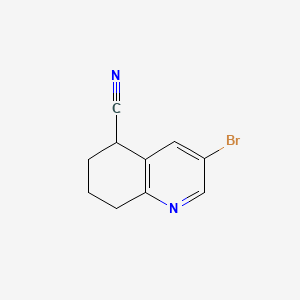
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)

